

A Comparative Guide to Sirohydrochlorin Metallochelatases: Ferrochelatase vs. Cobaltochelatase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Sirohydrochlorin					
Cat. No.:	B1196429	Get Quote				

For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between enzymes in critical biosynthetic pathways is paramount. This guide provides a detailed comparison of two key enzymes at the branchpoint of tetrapyrrole metabolism: **sirohydrochlorin** ferrochelatase and **sirohydrochlorin** cobaltochelatase.

These enzymes catalyze the insertion of a metal ion into the macrocycle of **sirohydrochlorin**, a crucial step that directs the substrate towards either siroheme or vitamin B12 biosynthesis. While both belong to the class II family of chelatases and share a common substrate, their metal ion specificity, kinetic parameters, and physiological roles are distinct.

Core Functional Differences

Sirohydrochlorin ferrochelatase (EC 4.99.1.4), commonly known as SirB, is responsible for inserting ferrous iron (Fe²⁺) into **sirohydrochlorin** to produce siroheme.[1][2][3] Siroheme is an essential cofactor for sulfite and nitrite reductases, making this enzyme critical for sulfur and nitrogen assimilation in a wide range of organisms, including bacteria and plants.[1][3]

In contrast, **sirohydrochlorin** cobaltochelatase (EC 4.99.1.3), with representative members like CbiK and CbiX, catalyzes the insertion of cobalt (Co²⁺) into the same **sirohydrochlorin** substrate.[2] This reaction yields cobalt-**sirohydrochlorin**, the first committed intermediate in the anaerobic biosynthesis of cobalamin (vitamin B12).[2]



A key distinction lies in their energy requirements. Both **sirohydrochlorin** ferrochelatase and the anaerobic cobaltochelatase are Class II chelatases, meaning they function independently of ATP.[1] This is in stark contrast to the cobaltochelatase found in the aerobic pathway of vitamin B12 synthesis (CobNST), which is a Class I chelatase and requires ATP for its function.

Comparative Kinetic Data

The efficiency and substrate affinity of these enzymes are critical determinants of metabolic flux. While comprehensive kinetic data for all orthologs is not available, studies on representative enzymes provide valuable insights. For instance, the cobaltochelatase CbiK from Salmonella enterica exhibits a remarkably high affinity for cobalt, with a Michaelis constant (Km) in the nanomolar range.

Enzyme	Organism	Substrate(s)	K_m_	V_max_	k_cat_
Sirohydrochlo rin Cobaltochelat ase (CbiK)	Salmonella enterica	Co ²⁺	0.79 nM	0.60 min ⁻¹	Data not available
Sirohydrochlo rin Ferrochelatas e (SirB)	Bacillus subtilis	Fe ²⁺ , Sirohydrochlo rin	Data not available	Data not available	Data not available
Aerobic Cobaltochelat ase (CobNST)	Pseudomona s denitrificans	Co ²⁺	4.2 μΜ	Data not available	Data not available
Hydrogenoby rinic acid a,c- diamide	0.085 μΜ				
ATP	220 μΜ	-			

Note: The Vmax for CbiK was determined under specific in vitro conditions and may not represent the true maximal velocity in vivo. Data for SirB with its native substrates is not readily



available in the literature.

Metal Ion Specificity and Promiscuity

While their names suggest strict metal ion specificity, there is evidence of promiscuity. Some cobaltochelatases have been shown to insert iron into **sirohydrochlorin**, albeit with a lower specific activity than for cobalt. Similarly, studies on Bacillus subtilis SirB have demonstrated its capability to insert cobalt into **sirohydrochlorin** analogues in vitro.[4][5] This functional overlap suggests a close evolutionary relationship between these two classes of enzymes. The structural similarity between SirB and CbiX from Bacillus megaterium further supports this, with a key distinguishing feature being a C-terminal histidine-rich motif and a [4Fe-4S] cluster present in CbiX but absent in SirB.[2]

Metabolic Pathway Context

The functional divergence of these two enzymes is best understood within the context of the branched tetrapyrrole biosynthetic pathway.



Click to download full resolution via product page

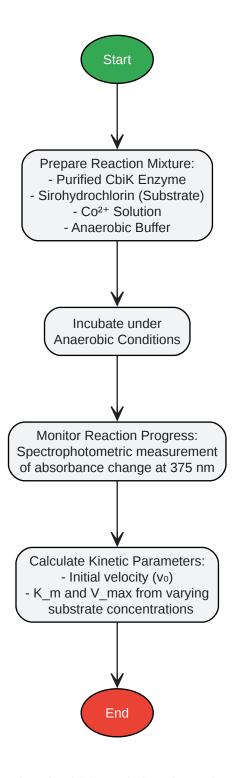
Figure 1. Metabolic branchpoint for siroheme and vitamin B12 synthesis.

Experimental Protocols Assay for Sirohydrochlorin Cobaltochelatase (CbiK) Activity



This protocol is based on the in vitro reconstitution of the cobalt insertion reaction and monitoring the resulting spectral change.

a. Experimental Workflow



Click to download full resolution via product page



Figure 2. Workflow for the CbiK activity assay.

b. Detailed Methodology

- Enzyme and Substrate Preparation: Recombinantly express and purify the CbiK enzyme. Synthesize and isolate **sirohydrochlorin** from appropriate overexpression systems.[2]
- Reaction Setup: All reactions should be performed under strict anaerobic conditions to
 prevent oxidation of substrates and products. A typical reaction mixture contains purified
 CbiK enzyme, sirohydrochlorin, and a buffered solution of CoCl₂ in an anaerobic buffer
 (e.g., Tris-HCl with a reducing agent like DTT).
- Activity Measurement: The insertion of cobalt into sirohydrochlorin results in a distinct change in the UV-visible absorbance spectrum. The reaction can be monitored by observing the decrease in absorbance at approximately 375 nm.[2]
- Kinetic Analysis: To determine kinetic parameters, the concentration of one substrate (e.g., Co²⁺) is varied while the other (**sirohydrochlorin**) is kept at a saturating concentration. Initial reaction velocities are measured and plotted against the substrate concentration. The resulting data can be fitted to the Michaelis-Menten equation to determine K m and V max.

Assay for Sirohydrochlorin Ferrochelatase (SirB) Activity

Directly assaying SirB activity with its native substrates is challenging due to the instability of Fe²⁺. Therefore, alternative methods are often employed.

a. In Vivo Complementation Assay

- Principle: An E. coli strain with a deletion in the gene encoding its native **sirohydrochlorin** ferrochelatase (e.g., a cysG mutant) is unable to synthesize siroheme and thus cannot grow on a medium where sulfite reduction is essential.
- Procedure: The gene encoding the SirB enzyme of interest is cloned into an expression
 vector and transformed into the E. coli mutant. The ability of the transformed cells to grow on
 a minimal medium with sulfate as the sole sulfur source indicates a functional ferrochelatase
 activity.



- b. In Vitro Fluorimetric Assay (using artificial substrates)
- Principle: This assay uses Co²⁺ and a fluorescent porphyrin analogue, such as deuteroporphyrin, as substrates. The enzymatic insertion of cobalt into deuteroporphyrin quenches its fluorescence, which can be measured over time.
- Procedure: The reaction is initiated by adding the purified SirB enzyme to a solution containing deuteroporphyrin and CoCl₂. The decrease in fluorescence is monitored using a fluorometer.
- Considerations: While providing a convenient in vitro method, it is important to note that the kinetic parameters obtained with artificial substrates may not directly reflect the enzyme's activity with its native substrates.

Conclusion

Sirohydrochlorin ferrochelatase and cobaltochelatase represent a fascinating example of evolutionary divergence, where two enzymes with high structural similarity have evolved to utilize different metal ions, thereby directing a common precursor into two distinct and vital metabolic pathways. For professionals in drug development, targeting these enzymes could offer novel strategies for antimicrobial development, particularly against pathogens reliant on anaerobic vitamin B12 synthesis. Further research to elucidate the precise kinetic parameters of **sirohydrochlorin** ferrochelatase and the structural basis for metal ion selectivity will undoubtedly provide deeper insights into the regulation of tetrapyrrole metabolism and open new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Kinetic Modeling and Meta-Analysis of the Bacillus subtilis SigB Regulon during Spore Germination and Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Two Distinct Thermodynamic Gradients for Cellular Metalation of Vitamin B12 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirohydrochlorin ferrochelatase Wikipedia [en.wikipedia.org]
- 4. Structure of sirohydrochlorin ferrochelatase SirB: the last of the structures of the class II chelatase family - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Structure of sirohydrochlorin ferrochelatase SirB: the last of the structures of the class II chelatase family PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Sirohydrochlorin Metallochelatases: Ferrochelatase vs. Cobaltochelatase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196429#functional-differences-between-sirohydrochlorin-ferrochelatase-and-cobaltochelatase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com